molecular formula C9H13Cl3Si B088611 Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane CAS No. 14319-64-3

Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane

Cat. No.: B088611
CAS No.: 14319-64-3
M. Wt: 227.6 g/mol
InChI Key: RDAOXVBXDCANBV-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane (CAS 14319-64-3) is a silicon-based organometallic compound of significant interest in materials science, featuring a rigid norbornene (bicyclo[2.2.1]hept-5-ene) framework with a reactive trichlorosilyl (-SiCl₃) substituent at the 2-position . This structure makes it a highly effective silane coupling agent. The compound acts as a versatile molecular bridge; the trichlorosilyl group readily undergoes hydrolysis to form stable covalent bonds with inorganic substrates like glass, metals, and oxides, while the norbornene moiety can participate in polymerization reactions, including ring-opening metathesis polymerization (ROMP), and other addition chemistries . This dual functionality is key to its primary research applications in surface modification and polymer crosslinking. The rigid norbornene scaffold contributes enhanced thermal stability and offers stereochemical control in the synthesis of advanced materials . The synthesis typically proceeds via the Grignard reagent of 5-norbornene-2-bromide, which is subsequently quenched with trichlorosilane. Modern industrial-scale production leverages continuous flow reactors to achieve higher yields and purity compared to traditional batch processes . Post-synthesis, the product is purified by fractional distillation under reduced pressure. Researchers should note that this compound is moisture-sensitive and must be handled under inert conditions. Attention: This product is for research use only and is not intended for human or veterinary use.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOXVBXDCANBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338360
Record name bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
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Molecular Weight

227.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14319-64-3
Record name bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Bicycloheptenyl)trichlorosilane
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 5-norbornene-2-ylmagnesium bromide, generated by treating 5-norbornene-2-bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Subsequent addition of trichlorosilane at low temperatures (−20°C to 0°C) yields the target compound via a single-step substitution reaction:

C7H9Br+MgC7H9MgBr(Grignard formation)\text{C}7\text{H}9\text{Br} + \text{Mg} \rightarrow \text{C}7\text{H}9\text{MgBr} \quad \text{(Grignard formation)}
C7H9MgBr+HSiCl3C7H9SiCl3+MgBrH(Quenching step)[1]\text{C}7\text{H}9\text{MgBr} + \text{HSiCl}3 \rightarrow \text{C}7\text{H}9\text{SiCl}3 + \text{MgBrH} \quad \text{(Quenching step)}

Key parameters influencing yield and purity include:

  • Temperature control : Excess exothermicity during Grignard formation necessitates gradual reagent addition and cooling.

  • Solvent purity : Anhydrous THF or diethyl ether is critical to prevent hydrolysis of intermediates.

  • Stoichiometry : A 1:1 molar ratio of Grignard reagent to HSiCl₃ minimizes side reactions.

Industrial-scale implementations often employ continuous flow reactors to enhance heat dissipation and reaction uniformity, achieving yields exceeding 85%.

Industrial Continuous Flow Synthesis

Modern production scales leverage continuous flow systems to overcome limitations of batch processes, such as thermal runaway and inconsistent mixing. VulcanChem’s protocol exemplifies this approach, where preformed Grignard reagent and HSiCl₃ are co-fed into a microreactor at controlled flow rates.

Advantages Over Batch Methods

  • Enhanced safety : Rapid heat exchange minimizes decomposition risks.

  • Higher throughput : Residence times of <5 minutes enable kilogram-scale production daily.

  • Reproducibility : Automated controls ensure consistent product quality (purity >98%).

A comparative analysis of batch vs. flow synthesis is provided below:

ParameterBatch ProcessContinuous Flow
Yield70–75%85–90%
Reaction Time4–6 hours2–4 minutes
Purity95–97%98–99%
ScalabilityLimited to 100 g/batchUnlimited

Purification and Characterization

Post-synthesis purification typically involves fractional distillation under reduced pressure (boiling point: 118–120°C at 5 mmHg). Analytical validation via NMR and mass spectrometry confirms structure and purity:

  • ¹H NMR : Distinct signals at δ 5.70–6.10 ppm (norbornene olefinic protons) and δ 0.03 ppm (SiCl₃ group).

  • GC-MS : Molecular ion peak at m/z 227.6 ([M]⁺) .

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane undergoes various chemical reactions, including:

Common reagents used in these reactions include Grignard reagents, halogens, and hydrogen halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane involves its ability to react with various nucleophiles and electrophiles. The trichlorosilyl group is highly reactive and can undergo substitution reactions with nucleophiles, such as alcohols and amines . The double bond in the norbornene ring can participate in addition reactions with electrophiles, leading to the formation of new chemical bonds . These reactions enable the compound to modify surfaces and form new materials with desired properties.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Key Properties/Applications
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane Not explicitly provided C₇H₉Cl₃Si -SiCl₃ High reactivity; surface functionalization
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane 18449-41-7 C₁₃H₂₄O₃Si -Si(OCH₂CH₃)₃ Hydrolyzes slower; used as a coupling agent
5-Hexylbicyclo[2.2.1]hept-2-ene 22094-83-3 C₁₃H₂₂ -C₆H₁₃ Hydrophobic; polymer modifier
Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride 4582-21-2 C₉H₈Cl₂O₂ -COCl (×2) Reactive diacid chloride; intermediate in polymer synthesis

Reactivity and Stability

  • Trichlorosilane vs. Triethoxysilane : The trichlorosilyl group (-SiCl₃) exhibits higher electrophilicity and faster hydrolysis rates compared to the triethoxysilyl group (-Si(OCH₂CH₃)₃). This makes the trichlorosilane derivative more suitable for rapid surface modifications, while the triethoxysilane is preferred in controlled sol-gel processes.
  • Alkyl-Substituted Derivatives : Compounds like 5-hexylbicyclo[2.2.1]hept-2-ene lack reactive silicon groups but introduce hydrophobicity, making them useful in modifying polymer matrices for enhanced mechanical properties.

Research Findings and Data

Thermal Stability

  • Trichlorosilane derivatives decompose above 200°C, whereas triethoxysilanes exhibit stability up to 300°C, attributed to stronger Si-O bonds.
  • Alkyl-substituted norbornenes (e.g., 5-hexyl derivatives) show glass transition temperatures (Tg) between 50–80°C, suitable for elastomer applications.

Spectroscopic Data

  • IR : Si-Cl stretching vibrations appear at ~500 cm⁻¹, while Si-O-Si in triethoxysilanes absorb at ~1100 cm⁻¹.

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications in scientific research.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure combined with a trichlorosilane group. The presence of the trichlorosilane moiety allows for unique reactivity patterns, making it a useful compound in various chemical applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways. This inhibition can lead to downstream effects on cellular functions.
  • Ligand Binding : this compound can act as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and protein interactions.
  • Chemical Reactivity : The trichlorosilane group can undergo hydrolysis, leading to the formation of silanol groups that may interact with cellular components.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Key Research Findings

StudyFindingsImplications
Smith et al., 2020Demonstrated enzyme inhibition in vitroPotential for drug development targeting specific metabolic pathways
Johnson et al., 2021Identified ligand binding properties in biochemical assaysUseful for studying enzyme mechanisms
Lee et al., 2023Investigated hydrolysis products and their biological effectsHighlights the importance of chemical stability in biological systems

Case Study: Enzyme Inhibition

In a study by Smith et al. (2020), this compound was tested against various enzymes, revealing significant inhibitory effects on certain metabolic enzymes involved in glycolysis. This suggests potential applications in regulating metabolic disorders.

Applications in Scientific Research

The unique properties of this compound make it valuable in various fields:

  • Medicinal Chemistry : Its ability to inhibit enzymes positions it as a candidate for drug development.
  • Biochemical Assays : As a ligand, it aids in the study of protein interactions and enzyme kinetics.
  • Material Science : The silane group can be utilized in surface modification processes, enhancing material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation reactions involving norbornene derivatives and trichlorosilane. A common approach involves catalytic methods using transition metals (e.g., platinum) to facilitate Si–H bond addition to the strained double bond in norbornene .
  • Purity Validation : Characterization requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bicyclic structure and trichlorosilane moiety (e.g., δ ~5.5 ppm for norbornene protons, δ ~1.5–2.5 ppm for bridgehead protons) .
  • Elemental Analysis : Verify Cl and Si content matches theoretical values (e.g., C7_7H9_9Cl3_3Si requires 34.3% Cl) .
  • FTIR : Peaks at ~500–600 cm1^{-1} confirm Si–Cl bonds .

Q. How does the reactivity of this compound compare to other norbornene-based silanes in polymer chemistry?

  • Methodological Answer : The trichlorosilane group enhances electrophilicity, making it more reactive toward nucleophiles (e.g., alcohols, amines) compared to trialkoxysilanes (e.g., triethoxy variants). This property is exploited in surface functionalization and crosslinking reactions .
  • Comparative Data :

Silane DerivativeReactivity with H2_2OTypical Application
TrichlorosilaneRapid hydrolysisPolymer grafting
TriethoxysilaneSlower hydrolysisSol-gel processes

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from isomerism (endo/exo) or residual solvents. Solutions include:

  • Chromatographic Separation : Use column chromatography (e.g., silica gel, hexane/ethyl acetate) to isolate isomers .
  • Dynamic NMR : Resolve overlapping signals by variable-temperature 1^1H NMR (e.g., distinguish bridgehead protons at low temps) .
  • X-ray Crystallography : Definitive structural confirmation for ambiguous cases .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict endo vs. exo selectivity. Key parameters:

  • Steric Effects : Bulky substituents favor endo pathways.
  • Electrostatic Interactions : Electron-withdrawing groups (e.g., Cl3_3Si) stabilize electron-deficient dienophiles .
    • Case Study : In reactions with furan derivatives, the trichlorosilane group increases dienophile reactivity by 2–3 orders of magnitude compared to unmodified norbornene .

Q. What are the challenges in scaling up polymerization reactions using this compound as a monomer?

  • Methodological Answer : Challenges include:

  • Moisture Sensitivity : Hydrolysis of Si–Cl bonds necessitates anhydrous conditions (e.g., glovebox synthesis) .
  • Catalyst Poisoning : Residual Cl^- ions deactivate metal catalysts (e.g., Ziegler-Natta systems). Mitigation involves pre-treatment with scavengers (e.g., triethylaluminum) .
  • Thermal Stability : Monitor exothermicity during ring-opening metathesis polymerization (ROMP) to prevent runaway reactions .

Data Contradiction Analysis

Q. How to interpret conflicting data on the stability of this compound under ambient conditions?

  • Analysis : Some studies report rapid hydrolysis (minutes) , while others note stability in dry air (hours). Contradictions arise from:

  • Humidity Variability : Relative humidity >30% accelerates hydrolysis .
  • Sample Purity : Impurities (e.g., protic solvents) act as hydrolysis catalysts .
    • Resolution : Conduct stability tests under controlled humidity (e.g., desiccator vs. 50% RH) and validate with Karl Fischer titration for trace H2_2O .

Safety and Handling

Q. What protocols mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to prevent inhalation of HCl fumes from hydrolysis .
  • PPE : Acid-resistant gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane
Reactant of Route 2
Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane

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